

# Propargyl-PEG4-mesyl ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Propargyl-PEG4-mesyl ester

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## In-Depth Technical Guide: Propargyl-PEG4mesyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Propargyl-PEG4-mesyl ester**, a bifunctional linker crucial in bioconjugation and drug delivery systems. It details the molecule's chemical properties, functional applications, and a generalized experimental protocol for its use.

#### **Core Molecular Data**

**Propargyl-PEG4-mesyl ester** is a versatile molecule featuring a terminal alkyne group and a mesylate leaving group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure allows for sequential or orthogonal conjugation strategies.



Property	Value	Source
Chemical Formula	C12H22O7S	[1][2]
Molecular Weight	310.36 g/mol	[3]
IUPAC Name	2-[2-[2-(2-prop-2- ynoxyethoxy)ethoxy]ethoxy]eth yl methanesulfonate	[1]
CAS Number	1233816-83-5	[1]
Purity	Typically ≥95%	
Appearance	Liquid	[1]

#### **Functional Characteristics and Applications**

**Propargyl-PEG4-mesyl ester**'s unique structure underpins its utility in several advanced biochemical applications:

- Bifunctional Linking: The molecule possesses two distinct reactive sites. The propargyl group, with its terminal alkyne, readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[4][5] This allows for the stable and specific conjugation to molecules bearing an azide group. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, enabling covalent linkage to nucleophiles such as thiols or amines.[4][5]
- PEG Spacer: The polyethylene glycol (PEG) spacer is hydrophilic, which enhances the solubility of the molecule and its conjugates in aqueous environments.[4][5] This property is particularly advantageous in biological systems, preventing aggregation and improving the pharmacokinetic profile of labeled biomolecules.
- PROTAC Synthesis: This linker is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker's length and flexibility are critical for optimal ternary complex formation between the ligase, the target, and the PROTAC.



#### **Experimental Protocols**

The following is a generalized protocol for the conjugation of a protein to a small molecule using **Propargyl-PEG4-mesyl ester**. This protocol assumes a two-step process: first, the reaction of the mesylate group with a thiol on the protein, followed by a click chemistry reaction with an azide-modified small molecule.

#### **Step 1: Thiol-Mesylate Conjugation**

- Protein Preparation: Dissolve the thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5) to a final concentration of 1-5 mg/mL. If necessary, reduce any disulfide bonds using a mild reducing agent like TCEP and subsequently remove the reducing agent by dialysis or buffer exchange.
- Linker Preparation: Prepare a stock solution of Propargyl-PEG4-mesyl ester in a dry, water-miscible organic solvent such as DMSO or DMF.
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the Propargyl-PEG4-mesyl ester stock solution to the protein solution. The reaction should be incubated at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
- Purification: Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis against the reaction buffer.

#### **Step 2: Azide-Alkyne Click Chemistry**

- Reagent Preparation:
  - Prepare a stock solution of the azide-modified small molecule in DMSO.
  - Prepare a stock solution of a copper(I) catalyst, such as copper(II) sulfate premixed with a reducing agent like sodium ascorbate, or a pre-formed copper(I) complex with a ligand like TBTA.
- Click Reaction: To the purified alkyne-modified protein from Step 1, add the azide-modified small molecule (1.5-5 molar equivalents relative to the protein). Subsequently, add the copper(I) catalyst solution.



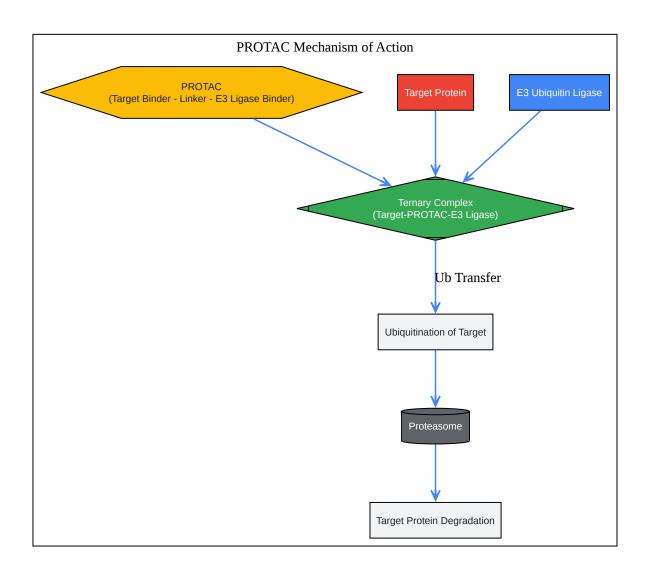
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
- Final Purification: Purify the final protein-small molecule conjugate using an appropriate chromatography method, such as SEC or affinity chromatography, to remove excess reagents and byproducts.

## **Diagrams**









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- To cite this document: BenchChem. [Propargyl-PEG4-mesyl ester molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3092664#propargyl-peg4-mesyl-ester-molecular-weight-and-formula]

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